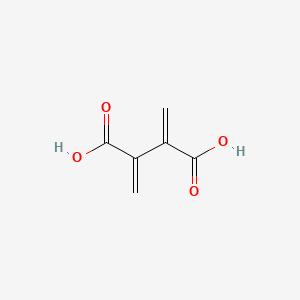

2,3-Methylenesuccinic acid

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Methylenesuccinic acid can be synthesized through various organic reactions. One common method involves the reaction of maleic anhydride with formaldehyde in the presence of a base. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of itaconic acid. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Methylenesuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding dicarboxylic acids.

Reduction: It can be reduced to form butanedioic acid derivatives.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of butanedioic acid derivatives.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Polymers and Plastics

2,3-Methylenesuccinic acid is extensively used in the production of polymers, particularly in the synthesis of:

- Acrylic Resins : These resins are employed in coatings and adhesives due to their excellent adhesion and durability.

- Styrene-Butadiene Copolymers : These materials exhibit rubber-like properties and are used in waterproof coatings and electrical insulation .

Pharmaceuticals

Research indicates that certain esters of this compound possess anti-inflammatory and analgesic properties. This has opened new avenues for its use in pharmaceutical formulations aimed at treating inflammatory conditions .

Biotechnology

Recent studies highlight the role of this compound as a metabolite produced by the fungus Aspergillus terreus. It has been identified in macrophage-like cell lines where it plays a role in immune response modulation. This suggests potential therapeutic applications in immunology and cancer treatment .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound inhibited pro-inflammatory cytokines in macrophages. This effect was observed when macrophages were stimulated with lipopolysaccharides (LPS), indicating its potential for developing anti-inflammatory drugs .

Case Study 2: Sustainable Production

Research into biotechnological methods for producing itaconic acid from renewable resources has shown promise. This approach aligns with sustainability goals by reducing reliance on petroleum-based feedstocks .

Mécanisme D'action

The mechanism of action of 2,3-Methylenesuccinic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparaison Avec Des Composés Similaires

Itaconic Acid: Similar in structure but differs in the position of the methylene group.

Maleic Acid: Similar in structure but lacks the methylene group.

Fumaric Acid: Similar in structure but has a different configuration of the double bond.

Uniqueness: 2,3-Methylenesuccinic acid is unique due to its branched structure and the presence of the methylene group, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

2,3-Methylenesuccinic acid, commonly known as itaconic acid , is a dicarboxylic acid with significant biological activities, particularly in the context of immune response and microbial interactions. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Itaconic acid is an unsaturated dicarboxylic acid with the formula and a pKa of 3.83 and 5.41. It is produced naturally by the fungus Aspergillus terreus through the decarboxylation of cis-aconitate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The biosynthetic pathway involves the enzyme cis-aconitate decarboxylase (ACOD1), which converts cis-aconitate to itaconic acid and carbon dioxide .

Immune Modulation

Macrophage Activation : Itaconic acid has been identified as a metabolite produced by activated macrophages. Studies show that its production is significantly increased in response to stimuli such as lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). This suggests a role in modulating immune responses, particularly in enhancing macrophage function against pathogens .

Inhibition of Pathogen Growth : Research indicates that itaconic acid exerts antimicrobial effects by inhibiting key enzymes involved in bacterial metabolism. For instance, it has been shown to inhibit succinate dehydrogenase and isocitrate lyase, both critical for the survival of certain pathogens within host cells . Specifically, studies have demonstrated that itaconic acid can completely inhibit the growth of pathogenic marine bacteria at concentrations as low as 6 mM .

Anti-inflammatory Properties

Itaconic acid has been linked to anti-inflammatory effects through its ability to inhibit pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor (TNF). This inhibition occurs via modulation of signaling pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates oxidative stress responses and inflammation .

The biological activity of itaconic acid can be summarized through several key mechanisms:

- Enzyme Inhibition : It inhibits enzymes crucial for bacterial survival, thereby exerting antimicrobial effects.

- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, reducing inflammation.

- Oxidative Stress Response : It enhances the cellular defense against oxidative stress through Nrf2 activation .

Study on Macrophage Metabolism

A pivotal study utilized NMR-based metabolomics to identify itaconic acid production in macrophages. The findings revealed that activated macrophages synthesize itaconic acid via a novel pathway related to TCA cycle metabolism, suggesting its potential role as a signaling molecule in immune responses .

Antimicrobial Efficacy

Another significant investigation assessed the antimicrobial properties of itaconic acid against Vibrio species. The study found that concentrations above 6 mM effectively inhibited bacterial growth, supporting its use as a biopesticide or antimicrobial agent in food preservation .

Applications

Due to its diverse biological activities, itaconic acid has potential applications across various fields:

- Pharmaceuticals : As an anti-inflammatory agent or antibiotic.

- Agriculture : As a natural pesticide or growth inhibitor for harmful bacteria.

- Food Industry : As a preservative due to its antimicrobial properties.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2,3-dimethylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-3(5(7)8)4(2)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVRLYVSSROJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301038 | |

| Record name | dimethylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-20-0 | |

| Record name | Butanedioic acid, bis(methylene)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.